N-Lignoceroyl-DL-dihydrosphingosine

Catalog No.
S1938753
CAS No.
75196-33-7
M.F
C42H85NO3
M. Wt
652.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lignoceroyl-DL-dihydrosphingosine

CAS Number

75196-33-7

Product Name

N-Lignoceroyl-DL-dihydrosphingosine

IUPAC Name

N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide

Molecular Formula

C42H85NO3

Molecular Weight

652.1 g/mol

InChI

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41-/m1/s1

InChI Key

BPLYVSYSBPLDOA-GYOJGHLZSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](CCCCCCCCCCCCCCC)O

N-Lignoceroyl-DL-dihydrosphingosine (CAS: 75196-33-7), commonly referred to as C24 Dihydroceramide (racemic), is a synthetic, very-long-chain sphingolipid consisting of a 24-carbon saturated fatty acid (lignoceric acid) amide-linked to a racemic DL-dihydrosphingosine backbone [1]. Unlike canonical ceramides, it lacks the C4-trans double bond in the sphingoid base, a structural feature that profoundly increases its hydrophobicity, elevates its phase transition temperature, and alters its lipid packing geometry [2]. In procurement contexts, this compound is primarily sourced as an analytical standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, a substrate for evaluating chiral separation technologies, and a critical structural component for formulating highly ordered, interdigitated model membranes such as those mimicking the mammalian stratum corneum .

Substituting N-Lignoceroyl-DL-dihydrosphingosine with closely related sphingolipids compromises both analytical accuracy and biophysical fidelity. Replacing it with N-Lignoceroyl-sphingosine (C24 Ceramide) introduces a C4-trans double bond, which disrupts the tight orthorhombic lipid packing, lowers the thermal stability of the gel phase, and shifts the biological profile from an autophagy-inducer to an apoptosis-mediator [1]. Conversely, substituting with shorter-chain analogs like C16 Dihydroceramide fails because the 16-carbon acyl chain cannot bridge the bilayer midplane, completely eliminating the trans-bilayer interdigitation unique to very-long-chain (C24) lipids [2]. Furthermore, while the pure D-erythro enantiomer is biologically native, procuring the DL-racemic mixture is often the superior choice for mass spectrometry calibration and chiral chromatography method development, as it provides the exact same m/z 652 → 284 transition at a significantly lower cost while enabling the validation of enantiomer-resolving columns.

Enhanced Thermal Stability of Ordered Lipid Domains via C4 Saturation

The absence of the C4-trans double bond in N-Lignoceroyl-DL-dihydrosphingosine (C24 dCer) fundamentally alters its thermotropic phase behavior compared to its ceramide counterpart. Infrared spectroscopic analysis of model multilamellar membranes reveals that C24 dCer forms highly stable orthorhombic phases that resist thermal disruption. While membranes containing C24 Ceramide exhibit merging of CH2 scissoring doublets at lower temperatures due to domain melting, C24 dCer maintains its ordered gel-phase structure at significantly higher temperatures, demonstrating superior thermal stability and tighter lipid packing [1].

Evidence DimensionGel-phase thermal stability and orthorhombic packing retention
Target Compound DataC24 Dihydroceramide maintains ordered doublets (orthorhombic phase) at elevated temperatures.
Comparator Or BaselineC24 Ceramide (N-Lignoceroyl-sphingosine) shows earlier merging of doublets and lower phase transition temperatures.
Quantified DifferenceLack of C4-trans double bond significantly increases the thermal stability of the ordered lipid domains.
ConditionsMultilamellar model stratum corneum membranes analyzed via FTIR spectroscopy upon heating.

Procuring the dihydroceramide form is essential for formulating temperature-stable model membranes, liposomes, and skin barrier models where rigid, heat-resistant lipid packing is required.

Acyl Chain-Dependent Trans-Bilayer Interdigitation

The 24-carbon acyl chain of N-Lignoceroyl-DL-dihydrosphingosine is critical for inducing specific structural architectures in lipid bilayers. Unlike shorter-chain sphingolipids, the extreme asymmetry between the C24 acyl chain and the C18 sphingoid base allows the acyl chain to penetrate past the bilayer midplane. This results in stable acyl chain interdigitation, a phase that cannot be formed by C16 Dihydroceramide [1]. This interdigitation stabilizes the membrane structure and alters lateral domain organization.

Evidence DimensionInduction of trans-bilayer acyl chain interdigitation
Target Compound DataC24 Dihydroceramide (24-carbon acyl chain) induces stable interdigitated gel phases.
Comparator Or BaselineC16 Dihydroceramide (16-carbon acyl chain) fails to induce interdigitation.
Quantified DifferenceAn 8-carbon extension in the acyl chain dictates the transition from a standard fluid/gel bilayer to an interdigitated architecture.
ConditionsMixed lipid model membranes analyzed by small-angle neutron scattering and X-ray diffraction.

Buyers studying skin barrier permeability, specialized lipid rafts, or liposomal drug delivery must select the C24 variant to accurately model physiological trans-bilayer coupling.

Analytical and Economic Efficiency in LC-MS/MS Calibration

For targeted metabolomics and lipidomics, N-Lignoceroyl-DL-dihydrosphingosine serves as a highly efficient analytical standard. In positive ion mode Electrospray Ionization (ESI), it yields an identical Multiple Reaction Monitoring (MRM) transition (precursor [M+H]+ m/z 652.6 to product ion m/z 284.3) as the naturally occurring D-erythro enantiomer [1]. Because mass spectrometers cannot distinguish between enantiomers without a chiral column, the DL-racemic mixture provides the exact same calibration curve accuracy for total C24 dihydroceramide quantification, while also serving as a necessary test compound for evaluating chiral separation methods.

Evidence DimensionLC-MS/MS MRM Transition and Chiral Utility
Target Compound DataDL-racemic mixture provides m/z 652.6 → 284.3 transition and enables chiral column validation.
Comparator Or BaselinePure D-erythro-C24 Dihydroceramide provides the same MRM transition but lacks utility for chiral separation testing and incurs higher synthesis costs.
Quantified Difference100% equivalent MS/MS fragmentation pattern with added utility for enantiomer separation workflows.
ConditionsLC-MS/MS with ESI in positive ion mode, targeting the sphingoid base fragment.

Procuring the DL-form is the most cost-effective and versatile choice for laboratories conducting bulk lipidomics calibration, MRM method development, or chiral chromatography validation.

Targeted Lipidomics and LC-MS/MS Method Development

Due to its identical MRM transition (m/z 652.6 → 284.3) to the natural enantiomer, this racemic compound is the ideal, cost-effective standard for generating calibration curves and quantifying very-long-chain dihydroceramides in plasma or tissue extracts [1]. Furthermore, its DL nature makes it specifically required for validating the resolution and efficiency of chiral chromatography columns designed to separate sphingolipid enantiomers.

Formulation of Model Stratum Corneum Membranes

Because the lack of the C4-trans double bond drastically increases the thermal stability of ordered lipid domains, this compound is heavily utilized in biophysical research to formulate highly stable, artificial skin barrier models [2]. It allows researchers to isolate the effects of lipid packing and orthorhombic phase stability on transdermal drug delivery and permeability.

Biophysical Studies on Trans-Bilayer Interdigitation

The extreme length of the 24-carbon acyl chain allows it to bridge the bilayer midplane, making this specific compound a critical tool for studying membrane interdigitation [3]. It is procured by biophysicists using small-angle neutron scattering or X-ray diffraction to understand how very-long-chain lipids stabilize specialized lipid rafts and alter membrane fluidity.

XLogP3

17.7

Wikipedia

N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide

Dates

Last modified: 08-16-2023

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